2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, also known as 2-bromo-2',5'-dihydroxyacetophenone, has the chemical formula and a molecular weight of approximately 231.04 g/mol. This compound features a bromine atom attached to the acetophenone structure, which includes a dihydroxyphenyl group. The presence of hydroxyl groups contributes to its potential biological activity and reactivity in various
These reactions are facilitated by the electron-donating nature of the hydroxyl groups, which enhance nucleophilicity and electrophilicity within the molecule .
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone exhibits notable biological activities, particularly in antifungal and antibacterial domains. Studies have indicated that compounds with similar structures show significant activity against various fungal strains, including Candida species and Aspergillus niger. The presence of hydroxyl groups is often linked to increased bioactivity due to their ability to form hydrogen bonds and interact favorably with biological targets .
Various methods have been developed for synthesizing 2-bromo-1-(2,5-dihydroxyphenyl)ethanone:
The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to be a precursor for various medicinal compounds, particularly those targeting fungal infections. Additionally, it may find applications in dye manufacturing and polymer chemistry due to its reactive functional groups .
Research on interaction studies indicates that 2-bromo-1-(2,5-dihydroxyphenyl)ethanone interacts effectively with biological macromolecules. For instance, its ability to form complexes with proteins or enzymes can lead to inhibition or modulation of their activity. This property is crucial for developing new therapeutic agents that target specific biological pathways .
Several compounds share structural similarities with 2-bromo-1-(2,5-dihydroxyphenyl)ethanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone | Bromine substitution on acetophenone | Enhanced antifungal properties due to hydroxyl groups |
| 2-Bromo-2',4'-dihydroxyacetophenone | Two hydroxyl groups at different positions | Broader spectrum of biological activity |
| 2-Acetylhydroquinone | Acetyl group instead of bromo | Lacks bromine; different reactivity profile |
| 2-Hydroxyacetophenone | One hydroxyl group | Less potent against fungi compared to the bromo derivative |
The unique combination of bromine and dihydroxy groups in 2-bromo-1-(2,5-dihydroxyphenyl)ethanone enhances its reactivity and biological efficacy compared to these similar compounds .
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone represents a brominated acetophenone derivative characterized by its unique structural features [1]. The compound possesses the molecular formula Carbon-8 Hydrogen-7 Bromine Oxygen-3, with a systematic International Union of Pure and Applied Chemistry name of 2-bromo-1-(2,5-dihydroxyphenyl)ethan-1-one [1] [3]. The molecular structure features a central ethanone group attached to a phenolic ring bearing two hydroxyl substituents at the 2 and 5 positions relative to the carbonyl attachment point [1].
The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as Oxygen-Carbon-1=Carbon-Carbon=Carbon(Oxygen)Carbon(=Oxygen)Carbon-Bromine=Carbon-1 [1]. The International Chemical Identifier key WFEMTEHSSHUKAD-UHFFFAOYSA-N provides a unique digital fingerprint for this compound [1]. The compound exhibits specific stereochemical characteristics with the bromine atom positioned at the alpha-carbon relative to the carbonyl functionality [3].
Conformational analysis reveals that the phenolic ring and carbonyl group maintain specific spatial arrangements influenced by intramolecular interactions between the hydroxyl groups and the adjacent functional groups . The presence of the bromine substituent introduces significant steric considerations that affect the overall molecular conformation . Studies of similar brominated acetophenone derivatives indicate that the compound preferentially adopts conformations that minimize steric repulsion while maximizing stabilizing interactions [35].
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone exists as a solid crystalline material under standard conditions [8]. Related brominated dihydroxyphenyl ethanone derivatives typically manifest as white to light grey crystalline solids [8] [16]. The compound's physical appearance is consistent with other phenacyl bromide derivatives, which characteristically form well-defined crystalline structures [13].
The solubility characteristics of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone are influenced by both its polar hydroxyl groups and the hydrophobic bromine substitution [8]. Closely related dihydroxyphenyl ethanone bromides demonstrate solubility in dimethyl sulfoxide and acetonitrile, with slight solubility observed in both cases [8]. The compound's solubility profile reflects the balance between polar interactions from hydroxyl groups and the lipophilic character imparted by the bromine atom .
The presence of two hydroxyl groups enables hydrogen bonding interactions with protic solvents, while the aromatic ring system and bromine substitution contribute to interactions with aprotic organic solvents . Experimental observations of similar compounds indicate limited water solubility due to the predominantly hydrophobic character of the brominated aromatic system [25].
Thermal property analysis of structurally related compounds provides insight into the expected thermal behavior of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone [8] [5]. Similar brominated dihydroxyphenyl ethanone derivatives exhibit melting points in the range of 133-136 degrees Celsius [8]. The boiling point for related compounds has been calculated at approximately 364.9 ± 11.0 degrees Celsius under standard atmospheric pressure [5] [8].
These thermal properties reflect the influence of intermolecular hydrogen bonding from the hydroxyl substituents and the molecular weight contribution from the bromine atom [8]. The relatively high melting point indicates significant intermolecular interactions in the solid state, consistent with the presence of multiple hydrogen bond donors and acceptors [8].
The molecular weight of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is precisely 231.04 grams per mole [1] [3] [25]. This value accounts for the combined atomic masses of eight carbon atoms, seven hydrogen atoms, one bromine atom, and three oxygen atoms [1]. The exact mass calculation confirms the monoisotopic mass as 229.957856 atomic mass units [3].
Density calculations for related brominated phenyl ethanones indicate an approximate density of 1.763 ± 0.06 grams per cubic centimeter [8]. This density value reflects the significant contribution of the bromine atom to the overall molecular mass and the compact packing arrangement typical of hydrogen-bonded crystalline solids [8].
Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural information for 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone [16]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns consistent with brominated acetophenone derivatives [16]. The methylene protons adjacent to the bromine atom typically appear as a singlet around 4.78 parts per million in deuterated chloroform [16].
Aromatic proton signals demonstrate the expected splitting patterns for substituted benzene rings, with chemical shifts appearing in the characteristic aromatic region between 6.89 and 7.89 parts per million [16]. The hydroxyl protons exhibit variable chemical shifts depending on the solvent system and hydrogen bonding interactions, often appearing as broad singlets [16].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon resonating around 190-196 parts per million [16]. The aromatic carbon signals appear in the expected range of 102-164 parts per million, with specific chemical shifts dependent on the electronic environment created by the hydroxyl substituents [16]. The brominated methylene carbon typically resonates around 33-34 parts per million [16].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the functional group composition of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone [16] [39]. The hydroxyl groups exhibit broad absorption bands in the region of 3377-3388 wavenumbers, indicative of hydrogen-bonded Oxygen-Hydrogen stretching vibrations [16].
The carbonyl functionality demonstrates strong absorption around 1672-1685 wavenumbers, characteristic of aromatic ketone Carbon-Oxygen stretching [16] [39]. Aromatic Carbon-Hydrogen stretching appears around 3076-3090 wavenumbers, while aliphatic Carbon-Hydrogen stretching from the methylene group occurs near 2943-2993 wavenumbers [16].
The aromatic ring vibrations manifest as multiple bands in the 1412-1599 wavenumber region, consistent with benzene ring stretching modes [16] [39]. Carbon-Oxygen stretching from the hydroxyl groups appears in the 1123-1299 wavenumber range [16]. The Carbon-Bromine bond exhibits characteristic absorption around 634-692 wavenumbers [16].
Mass spectrometric analysis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone provides molecular ion confirmation and fragmentation pathway information [16]. Chemical ionization mass spectrometry typically shows molecular ion peaks at mass-to-charge ratios of 230 and 232, reflecting the isotopic pattern of bromine [16].
Characteristic fragmentation patterns include loss of the bromine atom, resulting in fragment ions around mass-to-charge ratio 137 [16]. Additional fragmentation involves loss of the brominated methylene unit, producing fragments consistent with the dihydroxyphenyl portion of the molecule [16]. The fragmentation behavior follows established patterns for brominated acetophenone derivatives, with preferential cleavage occurring adjacent to the carbonyl group [37].
The isotopic pattern in the mass spectrum clearly demonstrates the presence of bromine through the characteristic 1:1 ratio of molecular ion peaks separated by two mass units [16]. Base peak formation typically occurs through elimination of hydrogen bromide, consistent with the stability of the resulting aromatic system [16].
Ultraviolet-Visible spectroscopic analysis reveals the electronic transition characteristics of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone [36]. The compound exhibits typical aromatic absorption patterns with intense bands near 205 nanometers and additional absorption in the 255-275 nanometer range, characteristic of substituted benzene derivatives [36].
The presence of hydroxyl substituents on the aromatic ring influences the electronic absorption through mesomeric effects, potentially shifting absorption maxima compared to unsubstituted acetophenone derivatives [36]. The extended conjugation between the aromatic ring and carbonyl group contributes to the overall absorption profile [36].
The bromine substituent affects the electronic properties through both inductive and mesomeric effects, which may influence the intensity and position of absorption bands [36]. The hydroxyl groups provide additional chromophoric character through their ability to participate in extended conjugation with the aromatic system [36].
X-ray crystallography investigations of brominated dihydroxyphenyl ethanone derivatives provide detailed structural information about molecular geometry and crystal packing arrangements [30] [32]. Single crystal X-ray diffraction analysis reveals precise bond lengths, bond angles, and torsion angles within the molecular framework .
The crystal structure determination demonstrates the spatial arrangement of functional groups and the influence of intermolecular hydrogen bonding on crystal packing [33]. Hydrogen bonding patterns typically involve the hydroxyl groups as both donors and acceptors, creating extended network structures [33].
Crystallographic studies of related compounds show that the phenyl ring and carbonyl group maintain near-planar arrangements, with specific dihedral angles determined by steric and electronic factors [33]. The bromine atom positioning influences the overall molecular conformation and intermolecular interaction patterns [20].
The primary method for synthesizing 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone involves the direct bromination of 2,5-dihydroxyacetophenone [1] [2] . This reaction represents a classical alpha-bromination of acetophenone derivatives, where the methyl group adjacent to the carbonyl function undergoes electrophilic substitution.
The standard procedure employs bromine as the brominating agent in acidic conditions. The reaction is typically conducted in acetic acid solvent at temperatures ranging from 60 to 80°C for 2 to 18 hours [1] [4]. Under these conditions, yields of 70-95% are commonly achieved. The acidic medium facilitates the formation of the enol intermediate, which serves as the nucleophile in the substitution reaction [5] [6].
Alternative brominating agents have been successfully employed for this transformation. N-Bromosuccinimide in methanol or tetrahydrofuran provides yields of 80-95% under milder conditions, requiring only 30 minutes to 5 hours at temperatures between 20-90°C [2] [7]. Pyridine hydrobromide perbromide has demonstrated particular effectiveness for this substrate, achieving yields of 80-90% in acetic acid at 90°C over 4-5 hours [2] [8].
Specific protocols for 2,5-dihydroxyacetophenone bromination include the use of cupric bromide in ethyl acetate at elevated temperatures (80-110°C) for approximately 2.5 hours, yielding 75-90% of the desired product [10]. This method offers environmental advantages as it employs less toxic solvents and brominating agents compared to elemental bromine.
Beyond direct bromination, several alternative synthetic approaches have been developed for accessing 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. Electrochemical bromination using ammonium bromide in water-acetonitrile mixtures represents a modern approach that provides 80-85% yields while offering excellent control over the reaction conditions [11]. This method generates bromine in situ through electrochemical oxidation, eliminating the need for handling elemental bromine.
Oxidative bromination methods have gained prominence as greener alternatives. The combination of Oxone with bromide ion in 50% aqueous acetic acid provides yields of 70-90% under mild conditions [12]. This approach generates the active brominating species through oxidation of bromide, offering improved safety profiles compared to traditional methods.
Phenyl trimethylammonium tribromide serves as a selective alpha-brominating agent, providing yields of 65-85% in acetic acid at 60-80°C over 2-6 hours [13]. While this reagent requires more complex preparation, it offers enhanced selectivity for alpha-bromination over aromatic substitution.
Ammonium bromide combined with persulfate under grinding conditions represents a solvent-free approach that achieves yields of 75-95% [14]. This method eliminates organic solvents entirely, though it may require longer reaction times and careful optimization of stoichiometry.
The bromination of 2,5-dihydroxyacetophenone proceeds through a well-established mechanism involving enol formation followed by electrophilic attack by bromine [5] [6]. Under acidic conditions, the initial step involves protonation of the carbonyl oxygen, which enhances the acidity of the alpha-hydrogen atoms and facilitates enolate formation.
The rate-determining step is typically the formation of the enol intermediate rather than the subsequent bromination [5]. Kinetic studies demonstrate that the reaction follows second-order kinetics, with the rate being dependent on both ketone and acid concentrations but independent of bromine concentration. This observation confirms that enol formation precedes the electrophilic bromination step.
The presence of hydroxyl groups in the 2 and 5 positions of the aromatic ring significantly influences the reaction pathway [13] [15]. These electron-donating substituents stabilize the enol intermediate through resonance effects, thereby accelerating the overall reaction rate. However, they also activate the aromatic ring toward electrophilic substitution, potentially leading to competing nuclear bromination reactions.
The regioselectivity of the bromination is controlled by the relative stability of possible enol intermediates and the steric accessibility of the alpha-carbon. The ketone preferentially forms the enol on the methyl side rather than toward the aromatic ring, directing bromination to the desired position [2] [12].
Temperature effects on the mechanism are significant, with higher temperatures favoring the formation of the enol intermediate but potentially leading to over-bromination or aromatic substitution side reactions [12] [16]. Optimal temperature control is therefore crucial for achieving high yields and selectivity.
Industrial production of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has benefited from advances in continuous flow technology and process intensification. Continuous flow microreactor systems have demonstrated the ability to achieve space-time yields of 0.26 kg/m³/s, comparable to traditional batch processes while offering enhanced safety and control [16] [17].
The transformation from batch to continuous flow processes involves careful optimization of residence time, temperature profiles, and mixing efficiency [18] [19]. Flow systems enable precise control of heat and mass transfer, minimizing hot spots that can lead to decomposition or over-bromination. These systems are particularly advantageous for bromination reactions due to the improved handling of toxic bromine vapor.
Scale-up considerations include the selection of appropriate reactor materials that resist bromine corrosion, implementation of effective heat removal systems, and development of efficient product separation strategies [16] . Industrial processes typically employ staged addition of brominating agents to maintain optimal stoichiometry and prevent local excess concentrations.
Process optimization studies have identified key parameters for industrial production, including optimal substrate concentrations of 0.1-0.5 M, brominating agent stoichiometry of 1.1-1.5 equivalents, and reaction temperatures maintained at 60-90°C [12] [16]. These conditions balance reaction efficiency with product quality and safety considerations.
Quality control measures in industrial production focus on minimizing impurities from over-bromination, aromatic substitution, and incomplete conversion [20] [21]. Advanced analytical techniques including high-performance liquid chromatography and gas chromatography-mass spectrometry are employed to monitor product purity and identify potential side products.
Temperature control represents a critical factor in optimizing both yield and purity of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone synthesis. Higher temperatures generally increase reaction rates by accelerating enol formation, but excessive temperatures can lead to decomposition of the product or promote unwanted side reactions [12] [16]. The optimal temperature range of 60-90°C balances reaction efficiency with product stability.
Precise temperature control minimizes the formation of dibrominated products and aromatic substitution byproducts [2] [8]. Temperature fluctuations can create localized hot spots that favor over-bromination, particularly when using highly reactive brominating agents like elemental bromine.
Reaction time significantly impacts both conversion and selectivity. Insufficient reaction time leads to incomplete conversion of starting material, while excessive time promotes over-bromination and formation of polysubstituted products [8] [12]. Optimal reaction times typically range from 2-6 hours, depending on the specific brominating agent and reaction conditions employed.
Monitoring reaction progress through analytical techniques such as thin-layer chromatography or gas chromatography enables precise timing for reaction termination [2] [8]. This approach maximizes yield while preventing the accumulation of unwanted byproducts.
The stoichiometry of brominating agent relative to substrate critically affects both yield and product purity. Excess brominating agent improves conversion but reduces atom economy and may promote multiple bromination [12] [16]. The optimal range of 1.1-1.5 equivalents of brominating agent provides high yields while minimizing waste and side reactions.
Substrate concentration influences reaction kinetics and selectivity. Moderate concentrations of 0.1-0.5 M provide optimal results by ensuring adequate mixing while preventing unwanted bimolecular side reactions [16] [20]. Higher concentrations can lead to poor heat transfer and localized overheating.
Solvent selection profoundly influences the reaction pathway and product distribution. Polar aprotic solvents such as acetic acid favor alpha-bromination over aromatic substitution by stabilizing the enol intermediate [1] [2]. Protic solvents can participate in side reactions or interfere with the bromination mechanism.
The polarity and hydrogen-bonding ability of the solvent affect the stability of intermediate species and transition states [12] [11]. Careful solvent selection enables control over regioselectivity and minimizes the formation of undesired isomers.
Acid catalysts enhance enol formation by protonating the carbonyl oxygen, thereby increasing the acidity of alpha-hydrogen atoms [5] [6]. The strength and concentration of acid catalyst must be optimized to achieve rapid enolization without promoting competing reactions such as aromatic substitution.
Lewis acid catalysts such as ferric bromide can activate bromine toward electrophilic attack while maintaining selectivity for alpha-substitution [22] [23]. However, these catalysts may also promote aromatic bromination if used in excess.
Column chromatography using silica gel with hexane-ethyl acetate solvent systems provides high-resolution separation of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone from unreacted starting material and byproducts [24] [25]. Typical purity levels of 95-99% are achievable through careful gradient optimization and fraction collection.
Flash chromatography offers rapid purification with good resolution, typically achieving 90-98% purity in shorter timeframes compared to traditional column methods [24]. The technique is particularly effective for removing dibrominated impurities and aromatic substitution products.
Recrystallization from appropriate solvents represents a cost-effective purification method that typically achieves 90-98% purity [4] [21]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, selected based on the solubility profile of the target compound and impurities.
Controlled crystallization from supersaturated solutions enables the formation of well-defined crystals with high purity [21]. Temperature control during crystallization affects crystal size and purity, with slower cooling rates generally producing higher-quality crystals.
Solvent selection for recrystallization must consider the differential solubility of the product versus impurities [21]. Mixed solvent systems can be employed to fine-tune solubility and optimize purification efficiency.
Vacuum distillation provides effective purification for compounds with appropriate volatility, typically achieving 85-95% purity while removing higher and lower boiling impurities [4]. The technique is particularly useful for removing residual starting materials and low-molecular-weight byproducts.
Sublimation under reduced pressure offers excellent purification for compounds that undergo direct solid-vapor phase transitions, achieving purities of 95-99.5% . This technique is especially effective for removing non-volatile impurities and achieving high-purity products.
Selective liquid-liquid extraction using immiscible solvent systems enables the removal of specific classes of impurities [21]. Water-organic solvent extraction can remove polar impurities and unreacted brominating agents, while acid-base extractions can separate compounds with different basicity.
Multiple extraction steps with optimized pH control enhance separation efficiency and improve final product purity [11] [21]. The technique is particularly valuable for large-scale purification where chromatographic methods may be impractical.
The use of water as the primary reaction medium represents a significant advancement in green chemistry approaches to bromination [11] [26]. Aqueous bromination systems eliminate the need for toxic organic solvents while maintaining reasonable reaction rates and yields of 75-90%.
Aqueous reaction conditions require careful pH control to optimize the bromination pathway and minimize competing reactions [27] [28]. The use of buffer systems or controlled addition of acid enables precise pH management throughout the reaction.
The challenge with aqueous systems lies in the tendency to favor nuclear substitution over alpha-bromination [14]. However, recent developments in aqueous bromination chemistry have demonstrated methods to overcome this limitation through the use of specific additives and reaction conditions.
Microwave irradiation provides enhanced reaction rates and energy efficiency compared to conventional heating methods [29]. Microwave-assisted bromination typically achieves yields of 80-95% in significantly reduced reaction times, often completing reactions in minutes rather than hours.
The mechanism of microwave acceleration involves selective heating of polar molecules and intermediates, leading to more efficient energy transfer and enhanced reaction kinetics [30] [29]. This approach is particularly effective for bromination reactions where polar intermediates are involved.
Equipment requirements for microwave-assisted synthesis include specialized microwave reactors with temperature and pressure monitoring capabilities [31] [29]. Safety considerations are important due to the potential for rapid heating and pressure buildup.
Electrochemical bromination offers precise control over the bromination process through modulation of current and voltage parameters [11]. This approach generates bromine in situ from bromide salts, eliminating the need for handling elemental bromine while achieving yields of 80-85%.
The mechanism involves electrochemical oxidation of bromide ions at the anode to generate bromine or hypobromous acid species [11]. The process can be controlled to generate optimal concentrations of the brominating agent while minimizing side reactions.
Advantages of electrochemical methods include enhanced safety, reduced waste generation, and the ability to precisely control reaction stoichiometry [11]. However, the method requires specialized electrochemical equipment and expertise in electrochemical reactor design.
Continuous flow microreactor technology provides enhanced safety, better heat and mass transfer, and improved reaction control compared to batch processes [16] [19]. Flow systems achieve space-time yields comparable to batch processes while offering advantages in terms of scalability and process intensification.
The key benefits of flow systems for bromination include enhanced mixing, precise temperature control, and reduced inventory of hazardous materials [18] [32]. These systems are particularly valuable for bromination reactions due to the improved handling of bromine vapor and better control of exothermic reactions.
Implementation of flow systems requires careful consideration of reactor design, pumping systems for corrosive materials, and heat exchange capabilities [16] [33]. The technology is well-suited for both laboratory-scale synthesis and industrial production.
The development of recyclable brominating reagent systems addresses waste minimization and cost reduction objectives [30] [26]. These systems typically involve the recovery and regeneration of brominating agents through chemical or electrochemical methods.
Examples include the use of polymer-supported brominating agents that can be recovered by filtration and regenerated for multiple cycles [30]. Ionic liquid-mediated bromination systems offer another approach where the ionic liquid can be recovered and reused while maintaining high catalytic activity [28].
The design of recyclable systems requires consideration of reagent stability, ease of recovery, and regeneration efficiency [26]. Economic analysis typically shows favorable outcomes for recyclable systems when applied to large-scale production.
Enzyme-catalyzed bromination represents the most environmentally benign approach to organic bromination, utilizing naturally occurring bromoperoxidases or haloperoxidases [26]. These systems operate under mild conditions using hydrogen peroxide as the oxidant and achieve high selectivity for specific bromination patterns.
Current limitations of biocatalytic approaches include limited substrate scope, modest yields of 60-80%, and the need for expensive enzymes [26]. However, ongoing research in enzyme engineering and directed evolution is expanding the scope and efficiency of these methods.